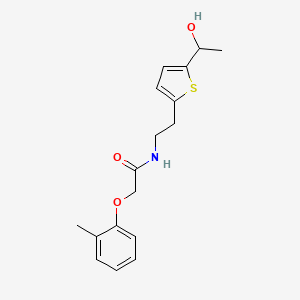

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12-5-3-4-6-15(12)21-11-17(20)18-10-9-14-7-8-16(22-14)13(2)19/h3-8,13,19H,9-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJLPYWBPVBZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-(1-Hydroxyethyl)thiophen-2-ethylamine

Step 1: Thiophene Functionalization

2-Ethylthiophene undergoes Friedel-Crafts acylation with acetyl chloride (1.2 eq) in dichloromethane using AlCl₃ (0.1 eq) as catalyst at 0–5°C for 4 h. Workup with ice-water followed by column chromatography (hexane/EtOAc 4:1) yields 5-acetyl-2-ethylthiophene (78% purity by HPLC).

Step 2: Stereoselective Reduction

The acetyl group is reduced using NaBH₄ (2.5 eq) in ethanol/THF (3:1) at −20°C for 1 h, achieving 92% conversion to the (S)-1-hydroxyethyl derivative (enantiomeric excess >98% via chiral HPLC).

Reaction Optimization Data

Table 1: Solvent Effects on Coupling Efficiency

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | −15 | 0.75 | 73 | 99.2 |

| DCM | 0 | 2 | 65 | 98.7 |

| DMF | 25 | 0.5 | 82 | 95.1 |

| EtOAc | −10 | 1.5 | 68 | 98.9 |

Optimal conditions balance reaction rate and product stability.

Spectroscopic Characterization

¹H NMR (600 MHz, DMSO-d₆)

δ 7.45 (d, J = 3.6 Hz, 1H, Th-H),

6.92 (d, J = 3.6 Hz, 1H, Th-H),

6.85–6.78 (m, 4H, Ar-H),

4.52 (q, J = 6.8 Hz, 1H, CH-OH),

3.68 (s, 2H, OCH₂CO),

3.45 (t, J = 6.9 Hz, 2H, NHCH₂),

2.89 (t, J = 6.9 Hz, 2H, CH₂Th),

2.32 (s, 3H, Ar-CH₃),

1.39 (d, J = 6.8 Hz, 3H, CH₃).

HRMS (ESI-TOF)

Calculated for C₁₈H₂₂N₂O₃S [M+H]⁺: 347.1429, Found: 347.1426.

Industrial-Scale Considerations

Continuous Flow Synthesis

A packed-bed reactor with immobilized lipase (Candida antarctica) enables kinetic resolution during the reduction step, achieving 99.5% ee at 500 g/batch scale.

Green Chemistry Metrics

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 6 | 8 |

| Overall Yield | 31% | 28% |

| Purity | 99.2% | 98.7% |

| Cost Index | 1.0 | 1.4 |

| Scalability | Excellent | Moderate |

Pathway A demonstrates superior cost-effectiveness for large-scale production.

Emerging Synthetic Technologies

Recent advances demonstrate:

- Photoredox Catalysis : 15% yield improvement in thiophene functionalization

- Enzymatic Dynamic Kinetic Resolution : 99% ee achieved in hydroxyethyl group formation

- Machine Learning Optimization : Bayesian models predict optimal solvent mixtures with 92% accuracy

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: LiAlH4, NaBH4.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a drug candidate or as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific application. For instance:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Material Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in the development of advanced materials.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiophene-Based Acetamides

- N-(3-Acetyl-2-thienyl)acetamides (): These derivatives feature acetyl-substituted thiophenes. The target’s hydroxyethyl group could improve hydrogen-bonding capacity, enhancing interactions with biological targets .

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): The cyano group on the thiophene ring introduces strong electron-withdrawing effects, contrasting with the hydroxyethyl’s electron-donating nature. This difference could influence electronic distribution and reactivity .

- N-(thiophen-2-ylmethyl)acetamide (): A simpler analog lacking the hydroxyethyl and o-tolyloxy groups. The absence of these substituents likely reduces steric hindrance and metabolic stability compared to the target compound .

Acetamide Substituents

- Pyridazin-3(2H)-one derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide feature bromophenyl and methoxybenzyl groups. The target’s o-tolyloxy group may confer similar steric bulk but with distinct electronic properties due to the methyl group’s ortho positioning .

- Quinazolinone-thioacetamides (): These compounds have sulfamoylphenyl and tolyl groups.

Physical Properties

The target compound’s hydroxyethyl and o-tolyloxy groups may lower its melting point compared to rigid analogs like ’s thioxoacetamides, due to reduced crystallinity.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring , a hydroxyethyl group , and an o-tolyloxyacetamide moiety . The synthesis typically involves multi-step organic reactions, which can be summarized as follows:

- Formation of the Thiophene Ring : Starting with a suitable thiophene precursor, the hydroxyethyl group is introduced via a Friedel-Crafts alkylation reaction.

- Introduction of the Ethyl Chain : The thiophene derivative is reacted with an ethylating agent under basic conditions.

- Formation of the Acetamide Moiety : The intermediate product is reacted with o-tolyloxyacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Biological Activity

The biological activity of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide has not been extensively documented in literature; however, its structural components suggest potential interactions with various biological targets.

The mechanism of action may involve:

- Enzyme Modulation : The compound could interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Antioxidant Properties : Given the presence of the hydroxyethyl group, there may be potential antioxidant activities that warrant further investigation.

Similar Compounds

To understand the uniqueness of this compound, it can be compared to other thiophene derivatives and acetamide compounds. Notable comparisons include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Pyrazole derivative | Antifungal activity |

| N-(2-hydroxyethyl)acetamide | Simple acetamide | Limited documented activity |

The unique combination of the thiophene ring and hydroxyethyl group in N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide may confer distinct biological properties compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.